3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid
Description
Properties
IUPAC Name |
3-[(2-oxo-3,4-dihydro-1H-quinolin-6-yl)oxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11-4-1-8-7-9(2-3-10(8)13-11)17-6-5-12(15)16/h2-3,7H,1,4-6H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFFQLRKJBXBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)OCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58898-41-2 | |
| Record name | 3-[(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Molecular Characteristics
The compound (C₁₂H₁₃NO₄, MW 235.24 g/mol) features a tetrahydroquinoline core with a 2-oxo group and a 6-oxypropanoic acid substituent. Computational data reveal a topological polar surface area (TPSA) of 75.63 Ų and a calculated LogP of 1.4248, indicating moderate hydrophilicity. The SMILES string O=C(O)CCOC1=CC2=C(NC(CC2)=O)C=C1 highlights the ether linkage between the propanoic acid and the tetrahydroquinoline ring.
Retrosynthetic Analysis
Retrosynthetically, the molecule can be dissected into:
- Tetrahydroquinoline core : Synthesized via cyclization of aniline derivatives with γ-keto acids or esters.
- Oxypropanoic acid side chain : Introduced via nucleophilic substitution or Mitsunobu reaction at the 6-position hydroxyl group.
Cyclization Strategies for Tetrahydroquinoline Core Formation
Acid-Catalyzed Cyclization
Phosphorus pentoxide (P₂O₅) and methanesulfonic acid (MsOH) systems are effective for cyclizing γ-keto acid-aniline adducts. For example, reacting 4-aminophenol with levulinic acid under these conditions yields 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline. This method avoids racemization and achieves >75% yield in optimized setups.
Reaction Conditions :
Reductive Amination Pathways
Alternative routes employ reductive amination of 4-aminophenol with cyclic ketones. For instance, hydrogenating quinoline derivatives under palladium catalysis partially reduces the ring but requires subsequent oxidation to reintroduce the 2-oxo group. This method is less favored due to step inefficiency.
Etherification for Oxypropanoic Acid Side-Chain Introduction
Alkylation with Halogenated Propanoates
The hydroxyl group at the 6-position undergoes SN2 alkylation with ethyl 3-bromopropanoate in dimethylformamide (DMF) using potassium carbonate as a base. This step achieves 60–70% yield, with purity >95% after recrystallization.
Optimized Protocol :
Mitsunobu Reaction for Sterically Hindered Systems
For substrates with low reactivity, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) couple 6-hydroxy-tetrahydroquinoline with 3-hydroxypropanoic acid tert-butyl ester. This method offers higher regioselectivity (>90%) but incurs higher costs.
Downstream Modifications and Final Product Isolation
Ester Hydrolysis
The ethyl ester intermediate is hydrolyzed using NaOH (2.0 M) in tetrahydrofuran (THF)-water (4:1) at 60°C for 4 hours, followed by acidification with HCl to precipitate the free acid. Yields exceed 85% with minimal side-product formation.
Purification Techniques
- Recrystallization : Ethanol-water mixtures (7:3) yield crystals with 98% purity.
- Chromatography : Silica gel elution with ethyl acetate-hexane (1:1) removes unreacted starting materials.
Comparative Analysis of Synthetic Routes
| Method | Cyclization Catalyst | Alkylation Agent | Overall Yield | Purity |
|---|---|---|---|---|
| Acid-catalyzed cyclization + SN2 alkylation | P₂O₅/MsOH | Ethyl 3-bromopropanoate | 52% | 98% |
| Reductive amination + Mitsunobu coupling | Pd/C, H₂ | 3-Hydroxypropanoate | 41% | 95% |
Table 1. Efficiency comparison of primary synthesis routes. Data aggregated from patents and computational analyses.
Challenges and Optimization Opportunities
Side Reactions
Green Chemistry Approaches
Recent patents highlight solvent-free cyclization using microwave irradiation, reducing reaction times to 1–2 hours with comparable yields.
Chemical Reactions Analysis
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium hydroxide or other bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Structural Information
- Molecular Formula : CHNO
- Molecular Weight : 235.24 g/mol
- SMILES : C1CC(=O)NC2=C1C=C(C=C2)OCCC(=O)O
- InChIKey : BVFFQLRKJBXBKK-UHFFFAOYSA-N
Medicinal Chemistry
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid has been explored for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Studies
- Anticancer Activity : Preliminary studies have indicated that derivatives of tetrahydroquinoline compounds exhibit cytotoxic effects against various cancer cell lines. Research is ongoing to evaluate the specific mechanisms by which this compound may exert similar effects.
- Neuroprotective Effects : Compounds with similar structures have shown promise in neuroprotection. Investigations into the neuroprotective properties of this compound could lead to advancements in treatments for neurodegenerative diseases.
Biochemical Studies
This compound is also utilized in proteomics research. It serves as a reagent for studying enzyme interactions and metabolic pathways.
Experimental Applications
- Enzyme Inhibition Studies : The compound can be used to assess the inhibition of specific enzymes involved in metabolic processes. This is crucial for understanding drug interactions and metabolic pathways.
- Biomarker Discovery : Its unique structure allows it to be used as a probe in biomarker discovery studies, aiding in the identification of disease states or therapeutic responses.
Research Opportunities
Given its structural properties and preliminary findings, future research should focus on:
- Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with biological targets.
- Clinical Trials : If preclinical studies yield promising results, advancing to clinical trials will be essential to evaluate safety and efficacy in humans.
Collaborative Research
Engagement with interdisciplinary teams combining medicinal chemistry, pharmacology, and clinical research could enhance the understanding and application of this compound.
Mechanism of Action
The mechanism of action of 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid involves its interaction with specific molecular targets. It is known to inhibit phosphodiesterase III A (PDE3A), which plays a role in various cellular processes . By inhibiting PDE3A, the compound can affect cyclic adenosine monophosphate (cAMP) levels, leading to various downstream effects.
Comparison with Similar Compounds
Similar compounds to 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid include:
4-(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy Cilostazol: This compound is a potent phosphodiesterase III A inhibitor and has antimitogenic, antithrombotic, vasodilatory, and cardiotonic properties.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Known for its use in fragment-based covalent ligand discovery.
3-(2-oxo-1,2,3,4-tetrahydroquinolin-3-yl)propanoic acid:
The uniqueness of this compound lies in its specific interaction with PDE3A and its utility in proteomics research.
Biological Activity
3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid (CAS Number: 12819275) is a compound of interest due to its potential biological activities. This article explores its structure, synthesis, biological activity, and relevant research findings.
Structural Information
- Molecular Formula : CHNO
- SMILES : C1CC(=O)NC2=C1C=C(C=C2)OCCC(=O)O
- InChIKey : BVFFQLRKJBXBKK-UHFFFAOYSA-N
Biological Activity
The biological activities of this compound have been evaluated in various studies focusing on its pharmacological properties.
Anticancer Activity
Research indicates that quinoline derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that quinoline derivatives can inhibit sirtuin activity, which is associated with cancer progression and metastasis .
Anti-inflammatory Effects
Quinoline derivatives have also been investigated for their anti-inflammatory properties. The inhibition of nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 cells was observed in several studies. The mechanism involves the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) expression . This suggests that this compound may possess similar anti-inflammatory effects.
Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Studies on related quinoline compounds have shown promising results in inhibiting acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds were reported as low as 0.22 µM for AChE inhibition .
Case Studies and Research Findings
Several studies have focused on the biological activities of quinoline derivatives:
- Anticancer Properties : A study evaluated a series of quinoline derivatives against four cancer cell lines and found several candidates with significant anti-proliferative effects. The mechanism was linked to the inhibition of sirtuins .
- Anti-inflammatory Mechanisms : Research demonstrated that specific quinoline derivatives inhibited NO production in RAW 264.7 cells by downregulating iNOS and COX-2 expression, highlighting their potential as anti-inflammatory agents .
- Enzyme Inhibition Profile : Another study conducted molecular docking analyses to explore the binding interactions of quinoline derivatives with AChE active sites. The results indicated stable interactions that could lead to effective inhibition of the enzyme .
Data Table: Summary of Biological Activities
Q & A
Basic: What are the recommended synthetic routes for 3-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid?
Methodological Answer:
The synthesis typically involves coupling 6-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline with a propanoic acid derivative. A stepwise approach is preferred:
Quinolinone Preparation : Start with cyclization of an appropriate aniline precursor to form the tetrahydroquinolin-2-one scaffold .
O-Alkylation : React the 6-hydroxy group with a bromo-propanoic acid ester (e.g., methyl 3-bromopropionate) under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propanoic acid side chain .
Hydrolysis : Convert the ester to the free acid using NaOH or LiOH in aqueous THF/MeOH.
Critical Considerations : Monitor reaction progress via TLC or HPLC (C18 column, UV detection at 254 nm) to avoid over-alkylation or side-product formation .
Basic: How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Use a multi-technique approach:
- HPLC : Employ reverse-phase chromatography (e.g., C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% by area normalization) .
- NMR : Confirm the structure via ¹H/¹³C NMR. Key signals include:
- Mass Spectrometry : ESI-MS in negative mode should show [M-H]⁻ at m/z corresponding to the molecular formula (C₁₅H₁₅NO₄, exact mass 273.1006) .
Basic: What solvent systems are optimal for solubility and stability studies?
Methodological Answer:
- Solubility : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) or alkaline buffers (pH >7). For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in PBS .
- Stability : Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products may include hydrolyzed quinolinone or decarboxylated derivatives .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
Focus on modular modifications:
- Quinolinone Core : Introduce substituents (e.g., halogens, methyl groups) at positions 3 or 4 to enhance target binding .
- Propanoic Acid Side Chain : Test ester or amide analogs to improve membrane permeability. For example, replace COOH with a methyl ester and assess cytotoxicity .
- Biological Assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., cyclooxygenase-2 for anti-inflammatory activity) and molecular docking simulations (PDB: XJZ ligand as a reference) .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
Methodological Answer:
- Pharmacokinetics : Use Sprague-Dawley rats (IV/oral dosing) to measure plasma half-life (t₁/₂) and bioavailability. Collect blood samples at 0.5, 1, 2, 4, 8, and 24 h post-dose; analyze via LC-MS/MS .
- Efficacy Models :
Advanced: How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility Checks : Validate assays with positive controls (e.g., indomethacin for COX inhibition) and ensure compound integrity via NMR/HPLC .
- Batch Variability : Compare results from independently synthesized batches. If discrepancies persist, investigate stereochemical purity (e.g., chiral HPLC for enantiomeric excess) .
- Mechanistic Studies : Use CRISPR-edited cell lines to confirm target specificity (e.g., knock out suspected receptors and retest activity) .
Advanced: What analytical strategies are effective for identifying metabolites?
Methodological Answer:
- In Vitro Incubation : Expose the compound to liver microsomes (human/rat) with NADPH cofactor. Terminate reactions at 0, 15, 30, and 60 min .
- LC-HRMS : Use a Q-TOF mass spectrometer in positive/negative ion modes. Key metabolites may include:
- Data Analysis : Software tools (e.g., Compound Discoverer) can automate metabolite annotation using fragmentation patterns and biotransformation rules .
Advanced: How should researchers address poor aqueous solubility in formulation development?
Methodological Answer:
- Co-Solvents : Test combinations of PEG-400, ethanol, and Labrasol® (up to 20% v/v) to enhance solubility without cytotoxicity .
- Nanoparticle Formulations : Prepare PLGA nanoparticles via emulsion-solvent evaporation. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
- In Vivo Testing : Compare bioavailability of free drug vs. nanoparticle formulations in rodent models .
Advanced: What computational tools are recommended for predicting off-target interactions?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with PDB structures (e.g., 4EY7 for COX-2) to assess binding to unintended targets .
- Machine Learning : Apply DeepChem or Schrödinger’s Phase to predict toxicity (e.g., hERG inhibition, Ames mutagenicity) .
- Validation : Cross-reference predictions with in vitro panels (e.g., Eurofins SafetyScreen44) .
Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Transcriptomics : Perform RNA-seq on treated vs. untreated cells (e.g., RAW 264.7 macrophages) to identify differentially expressed pathways (e.g., NF-κB, NLRP3) .
- Chemical Proteomics : Use activity-based protein profiling (ABPP) with a biotinylated probe derivative to pull down interacting proteins .
- In Vivo Imaging : Utilize fluorescent or PET-labeled analogs to track tissue distribution in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
